Epipachysamine A
CAS No.: 2309-42-4
Cat. No.: VC1568688
Molecular Formula: C26H46N2O
Molecular Weight: 402.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309-42-4 |
|---|---|
| Molecular Formula | C26H46N2O |
| Molecular Weight | 402.7 g/mol |
| IUPAC Name | N-[1-[(3S,5S,8R,9S,10S,13S,14S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C26H46N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h17,19-24H,8-16H2,1-7H3/t17?,19-,20-,21-,22?,23-,24-,25-,26+/m0/s1 |
| Standard InChI Key | VPOYXIYUORUTSW-PXALIONTSA-N |
| Isomeric SMILES | CC(C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N(C)C)C)C)N(C)C(=O)C |
| SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
| Canonical SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
Introduction
Chemical Structure and Properties
Chemical Identification
Epipachysamine A is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| Chemical Name | N-(3-beta-(dimethylamino)-5-alpha-pregnan-20-alpha-yl)-N-methyl-acetamide |
| Systematic Name | N-[1-[(3S,5S,8R,9S,10S,13S,14S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide |
| CAS Registry Number | 2309-42-4 |
| Molecular Formula | C26H46N2O |
| Molecular Weight | 402.74 g/mol |
Structural Features
Epipachysamine A is characterized by a pregnane skeleton (a C21 steroidal framework) with distinctive functional groups. The molecule contains:
-
A tetracyclic steroid core with specific stereochemistry at positions 3S, 5S, 8R, 9S, 10S, 13S, 14S, and 17S
-
A dimethylamino group at position 3
-
An N-methylacetamide moiety
-
Multiple stereogenic centers contributing to its complex three-dimensional structure
The compound's SMILES notation is CC(C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC@@HN(C)C)C)C)N(C)C(=O)C, which encodes its complete structural information including stereochemistry .
Physical and Chemical Properties
Epipachysamine A exists as a solid at room temperature. As a steroidal alkaloid, it demonstrates limited water solubility but is soluble in organic solvents such as methanol, ethanol, and chloroform. These properties are consistent with other compounds in the steroidal alkaloid class and influence its extraction and isolation methods from natural sources.
Biological Activity
Toxicity
The acute toxicity profile of Epipachysamine A has been documented in rodent studies. The compound exhibits:
| Study Type | Species | Route | Parameter | Value | Effects |
|---|---|---|---|---|---|
| Acute Toxicity | Mouse | Intraperitoneal | LD50 | 47,200 μg/kg | Behavioral: tremor, convulsions, changes in motor activity |
These data indicate moderate toxicity with notable neurological effects at high doses . The relatively high LD50 value suggests a reasonable safety margin, although further studies are needed to establish comprehensive toxicity profiles.
Pharmacological Effects
-
Potential antimicrobial properties
-
Possible cytotoxic activity against certain cancer cell lines
-
Neurological effects as evidenced by its impact on motor activity
Related compounds from the same class, such as 3-Epipachysamine B, have demonstrated anticancer activity, particularly against breast cancer cells, by modulating the PI3K/AKT/mTOR signaling pathway . While these effects cannot be directly attributed to Epipachysamine A without specific studies, the structural similarities suggest potential parallel mechanisms.
Sources and Isolation
Epipachysamine A is a natural product primarily isolated from plants in the Buxaceae family, particularly from various Pachysandra species including Pachysandra terminalis and Pachysandra axillaris. It has also been reported in plants of the genus Sarcococca.
The isolation process typically involves:
-
Collection and preparation of plant material (usually roots or leaves)
-
Extraction with appropriate organic solvents
-
Fractionation using chromatographic techniques
-
Final purification and characterization through spectroscopic methods
The compound is often found alongside other steroidal alkaloids, including other epipachysamine variants (B, D), pachysandrine derivatives, and related steroidal compounds . The presence and concentration of Epipachysamine A can vary depending on the plant species, geographical location, and collection time.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume